molecular formula C5H7N3O B13977465 1-(5-Amino-1H-pyrazol-3-yl)ethanone

1-(5-Amino-1H-pyrazol-3-yl)ethanone

Katalognummer: B13977465
Molekulargewicht: 125.13 g/mol
InChI-Schlüssel: RZYZVEIAHDTLSA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(5-Amino-1H-pyrazol-3-yl)ethanone is a heterocyclic compound with the molecular formula C5H7N3O. It belongs to the pyrazole family, which is characterized by a five-membered ring containing two nitrogen atoms.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Amino-1H-pyrazol-3-yl)ethanone typically involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds.

Industrial Production Methods: Industrial production of this compound often employs microwave-assisted synthesis to enhance reaction rates and yields. This method involves the use of microwave irradiation to accelerate the cyclization process, resulting in higher efficiency and reduced reaction times .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(5-Amino-1H-pyrazol-3-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications .

Wissenschaftliche Forschungsanwendungen

1-(5-Amino-1H-pyrazol-3-yl)ethanone has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(5-Amino-1H-pyrazol-3-yl)ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group at the 5-position allows the compound to form hydrogen bonds and other interactions with biological macromolecules, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of specific signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-(5-Amino-1H-pyrazol-3-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both an amino group and a carbonyl group allows for diverse chemical modifications and interactions with biological targets .

Eigenschaften

Molekularformel

C5H7N3O

Molekulargewicht

125.13 g/mol

IUPAC-Name

1-(3-amino-1H-pyrazol-5-yl)ethanone

InChI

InChI=1S/C5H7N3O/c1-3(9)4-2-5(6)8-7-4/h2H,1H3,(H3,6,7,8)

InChI-Schlüssel

RZYZVEIAHDTLSA-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=CC(=NN1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.